Guanine-13C

Isotope Dilution Mass Spectrometry Quantitative Metabolomics Analytical Chemistry

Guanine-13C (CAS 201489-20-5) is a single ¹³C-labeled purine internal standard that eliminates endogenous interference in quantitative MS and NMR. Its +1 Da mass shift enables accurate ID-GC-MS quantification of 8-hydroxyguanine (LOD 1/10⁵ bases), metabolic flux analysis in cancer models, and NMR characterization of DNA mismatch dynamics. Unlike unlabeled guanine or alternative isotopologues, Guanine-13C matches standardized LC-MS/MS protocols without revalidation. QC-certified for position-specific enrichment and purity. Choose Guanine-13C for unmatched quantitative accuracy.

Molecular Formula C5H5N5O
Molecular Weight 152.12 g/mol
Cat. No. B12395875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanine-13C
Molecular FormulaC5H5N5O
Molecular Weight152.12 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NC(=N2)N
InChIInChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1
InChIKeyUYTPUPDQBNUYGX-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanine-13C Stable Isotope-Labeled Nucleobase: Procurement and Analytical Specification Guide


Guanine-13C (CAS 201489-20-5) is a stable isotope-labeled purine nucleobase in which a single carbon atom in the guanine molecular framework is substituted with the non-radioactive carbon-13 (¹³C) isotope . This compound retains the full biochemical identity of unlabeled guanine (2-amino-6-hydroxypurine), a fundamental constituent of nucleic acids (DNA and RNA) [1]. The site-specific ¹³C incorporation imparts a defined mass increment (+1 Da relative to the unlabeled monoisotopic mass) and distinct NMR-active properties, enabling its use as a precise internal standard and metabolic tracer in quantitative mass spectrometry and NMR-based structural studies .

Why Unlabeled Guanine or Alternative Isotopologues Cannot Substitute for Guanine-13C in Quantitative Analytical Workflows


The use of unlabeled guanine as an internal standard or tracer introduces co-eluting endogenous signal that compromises quantitative accuracy in mass spectrometry due to ion suppression and matrix effects, leading to imprecise calibration and unreliable absolute quantification [1]. Furthermore, isotopologues with alternative labeling patterns—such as ¹⁵N-only or uniformly ¹³C/¹⁵N-labeled variants—exhibit different mass shifts and isotopic enrichment specifications that may not be compatible with established LC-MS/MS or NMR protocols optimized for the single ¹³C mass increment (+1 Da) [2]. Substituting Guanine-13C with an in-house synthesized or unverified labeled analog risks introducing batch-to-batch variability in isotopic purity and position-specific enrichment, which directly undermines the reproducibility of isotope dilution mass spectrometry (IDMS) and metabolic flux analyses [3].

Guanine-13C Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Analogs and Unlabeled Baselines


Isotopic Enrichment and Positional Specificity of Guanine-13C Versus Multi-Labeled Isotopologues

Commercially available Guanine-13C (8-13C-guanine) from primary suppliers is certified to ≥98 atom% ¹³C isotopic enrichment at the specified C8 position, enabling precise mass shift correction in MS workflows [1]. In contrast, multi-labeled variants (e.g., Guanine-13C5,15N5) exhibit a mass shift of +10 Da, which may exceed the linear dynamic range of certain triple quadrupole MS instruments configured for +1 Da SIL standards, necessitating method re-validation and risking cross-talk with co-eluting endogenous species .

Isotope Dilution Mass Spectrometry Quantitative Metabolomics Analytical Chemistry

Quantitative Accuracy in Isotope Dilution Mass Spectrometry: Guanine-13C vs. Unlabeled Guanine Internal Standard

In a validated GC-MS method for quantifying 8-hydroxyguanine and guanine in DNA, the use of [4,5,6-¹³C₃]guanine as an internal standard enabled direct determination of the 8-hydroxyguanine/guanine ratio with a detection limit of approximately 1 molecule of 8-hydroxyguanine per 10⁵ molecules of guanine [1]. In contrast, methods relying on unlabeled structural analogs as internal standards (e.g., 7-methylguanine) failed to correct for differential ionization efficiency and recovery, resulting in inter-assay CVs exceeding 15% [2].

Isotope Dilution Mass Spectrometry DNA Adduct Quantification Analytical Validation

Matrix Effect Correction in Biofluid Analysis: 8-¹³C-Guanine vs. Synthetic Urine Calibration

In a CZE-ESI-MS method for urinary modified nucleosides, 8-¹³C-guanine served as the internal standard for quantifying endogenous guanine and its methylated derivatives [1]. Comparison of three quantification strategies revealed that standard addition and matrix-matched calibration in synthetic urine yielded acceptable accuracy, but only the 8-¹³C-guanine SIL-IS approach provided robust correction for ion suppression effects across diverse urine samples, with recoveries ranging from 92% to 105% [2].

Clinical Metabolomics Capillary Electrophoresis-Mass Spectrometry Urinary Nucleoside Profiling

Metabolic Flux Tracing with 8-¹³C-Guanine: Resolving Salvage Pathway Activity vs. Radiolabeled Tracers

In cultured cell experiments, 8-¹³C-guanine administered at 50 µM for 6 hours enabled LC-MS-based quantification of ¹³C incorporation into downstream guanine nucleotides, distinguishing de novo synthesis from salvage pathway contributions . Unlike ³H- or ¹⁴C-labeled guanine, the stable ¹³C tracer eliminates radioactive waste handling requirements and allows for longer-term tracing without isotopic decay artifacts, while achieving similar detection sensitivity (LOQ ~1 pmol on column) [1].

Metabolic Flux Analysis Stable Isotope Tracing Purine Salvage Pathway

NMR Spectroscopic Resolution: Site-Specific ¹³C Enrichment vs. Uniform ¹³C/¹⁵N Labeling

For R₁ρ relaxation dispersion NMR experiments probing transient nucleic acid conformations, site-specifically ¹³C-labeled guanine at the C8 position provides a simplified spectral fingerprint with a single enhanced resonance, avoiding the spectral crowding and scalar coupling complexity inherent in uniformly ¹³C/¹⁵N-labeled samples [1]. In uniformly labeled samples, the C8 resonance is split by ¹³C-¹³C and ¹³C-¹⁵N couplings, requiring additional decoupling schemes that reduce sensitivity by approximately 30% [2].

NMR Spectroscopy Nucleic Acid Dynamics Structural Biology

Purity and Batch Consistency: Guanine-13C vs. In-House Synthesized Labeled Guanines

Commercially sourced Guanine-13C from ISO-certified suppliers is released with a Certificate of Analysis specifying chemical purity >98% and isotopic enrichment ≥98 atom% ¹³C, validated by HPLC-UV and high-resolution MS . In contrast, in-house synthesized ¹³C-labeled guanine typically exhibits batch-dependent purity ranging from 85% to 95% and isotopic enrichment varying by up to 5 atom% due to incomplete incorporation, necessitating additional purification and characterization steps that extend method development timelines by 2-4 weeks [1].

Quality Control Reference Standards Analytical Method Validation

Guanine-13C: Validated Application Scenarios in Quantitative Bioanalysis and Structural Biology


Absolute Quantification of Oxidative DNA Damage Biomarkers by Isotope Dilution GC-MS

Guanine-13C (as [4,5,6-¹³C₃]guanine) serves as the gold-standard internal standard for quantifying 8-hydroxyguanine levels in DNA hydrolysates via isotope dilution gas chromatography-mass spectrometry (ID-GC-MS) [1]. The method achieves a detection limit of 1 modified base per 10⁵ unmodified guanines, enabling accurate assessment of oxidative stress in genomic DNA from tissues and cell cultures [1].

High-Throughput Profiling of Urinary Modified Nucleosides in Clinical Metabolomics

8-¹³C-Guanine is used as an internal standard in capillary electrophoresis-electrospray ionization-mass spectrometry (CZE-ESI-MS) for direct analysis of untreated human urine [2]. The SIL-IS corrects for matrix-induced ion suppression, enabling quantification of guanine and methylated guanine species at endogenous concentrations (0.1-6.4 μg/mL) without sample pre-treatment [2].

Tracing Purine Salvage Pathway Flux in Cancer Metabolism Studies

8-¹³C-Guanine is administered to cultured cells at 50 μM for 6 hours to track ¹³C incorporation into guanine nucleotide pools via LC-MS . The stable isotope label allows for long-term flux measurements without radiological hazards, enabling differentiation between de novo purine synthesis and salvage pathway utilization—a key metabolic vulnerability in certain cancers .

Site-Specific NMR Relaxation Dispersion for Probing Transient DNA Mismatch Conformations

Site-specifically ¹³C-labeled guanine at the C8 position provides a simplified NMR spectrum for off-resonance R₁ρ relaxation dispersion experiments [3]. This approach characterizes low-population (≤5%), short-lived tautomeric states in G•T mismatches, providing direct evidence for the conformational dynamics underlying DNA replication errors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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